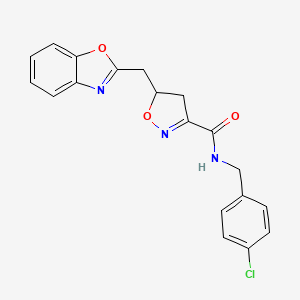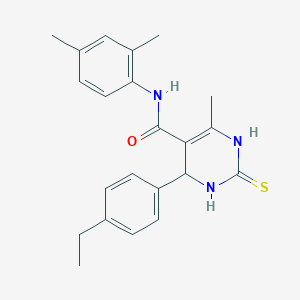![molecular formula C31H28ClN3O2S B14943173 1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound belongs to the class of diazacyclopenta[cd]azulenes, which are known for their diverse chemical properties and potential biological activities.
準備方法
The synthesis of 1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Chlorophenyl and methoxyphenyl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反応の分析
1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions.
科学的研究の応用
1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
- 1-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
- 4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2H-2,3,8B-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
These compounds share structural similarities but differ in their substituents and specific chemical properties, highlighting the uniqueness of 1-(4-CHLOROPHENYL)-N~2~,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE.
特性
分子式 |
C31H28ClN3O2S |
|---|---|
分子量 |
542.1 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-N,2-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3O2S/c1-36-24-14-8-20(9-15-24)27-19-35-29(30(38)33-23-12-16-25(37-2)17-13-23)28(21-6-10-22(32)11-7-21)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,38) |
InChIキー |
WNDGKVOQHNGTAK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)


![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B14943134.png)
![N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14943135.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943185.png)
